molecular formula C11H12O3 B15319870 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)- CAS No. 67756-04-1

2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-

Cat. No.: B15319870
CAS No.: 67756-04-1
M. Wt: 192.21 g/mol
InChI Key: IWDTWTCJVVNABE-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two methoxy groups at the 2 and 4 positions on one of the phenyl rings, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods: Industrial production of 1-(2,4-dimethoxyphenyl)prop-2-en-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions typically yield the corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,4-dimethoxyphenyl)prop-2-en-1-one exerts its effects involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDTWTCJVVNABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465745
Record name 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67756-04-1
Record name 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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